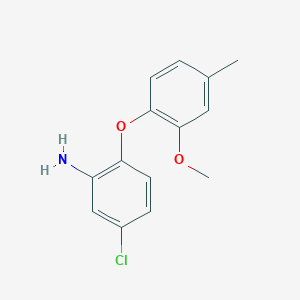

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methylphenoxy group attached to an aniline core. It is used primarily in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 5-chloro-2-methylaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Analyse Chemischer Reaktionen

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and pathways.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline can be compared with other similar compounds, such as:

5-Chloro-2-methylaniline: This compound is a precursor in the synthesis of this compound and shares similar structural features.

5-Chloro-2-methylphenol: This compound is another derivative of 5-chloro-2-methylaniline and is used in various industrial applications.

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is used as an intermediate in the synthesis of glyburide and other pharmaceutical compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClNO2

- Molecular Weight : 263.72 g/mol

- CAS Number : 4487552

The biological activity of this compound is primarily linked to its interaction with specific cellular pathways and molecular targets. Key mechanisms include:

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of stress-related signaling pathways .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial activity. It has been evaluated against several bacterial strains, demonstrating varying degrees of effectiveness, which warrants further exploration in clinical settings.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Cell Proliferation Assays : In a study examining the effects on cancer cell lines, it was found that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability, suggesting a dose-dependent effect on tumor cells.

- Mechanistic Studies : Research involving molecular docking simulations indicated that this compound could bind effectively to the active sites of targeted kinases, providing insights into its potential as a therapeutic agent.

- Comparative Analysis : When compared to structurally similar compounds, this aniline derivative showed superior potency in inhibiting specific cancer cell lines, highlighting its unique position among related chemical entities .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (below 10 µM), the compound appears to promote cell survival and proliferation in non-cancerous cells.

- High Doses : Higher concentrations (above 50 µM) lead to cytotoxic effects, emphasizing the need for careful dosage management in therapeutic applications.

Eigenschaften

IUPAC Name |

5-chloro-2-(2-methoxy-4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZAMBQVGJRGPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.